molecular formula C18H24N2O2 B3020144 tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate CAS No. 2024284-20-4

tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate

Cat. No.: B3020144
CAS No.: 2024284-20-4
M. Wt: 300.402
InChI Key: ITQIZTZWTUFJGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate (CAS: 1263051-60-0) is a carbamate-protected amine derivative featuring a naphthalen-2-yl substituent. The molecule consists of a central propane backbone with an amino group (-NH₂) at position 1, a tert-butyl carbamate (Boc) group at position 2, and a naphthalen-2-yl aromatic moiety at position 1 (Figure 1). This structure confers unique steric and electronic properties due to the bulky tert-butyl group and the planar, hydrophobic naphthalene system. The compound is commonly employed as an intermediate in pharmaceutical synthesis, particularly for peptide modifications and protease inhibitor development . Its crystalline stability is influenced by hydrogen-bonding interactions between the carbamate carbonyl and the primary amine, as observed in related Boc-protected amines .

Properties

IUPAC Name

tert-butyl N-(1-amino-1-naphthalen-2-ylpropan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-12(20-17(21)22-18(2,3)4)16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-12,16H,19H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQIZTZWTUFJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC2=CC=CC=C2C=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable naphthalene derivative. One common method involves the use of tert-butyl carbamate and a naphthalene-based amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymerization and surface modification .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The naphthalene moiety allows for π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate and analogous compounds:

Compound Name Substituents/R-Groups Key Functional Differences Biological/Physicochemical Notes Reference CAS/ID
Target Compound Naphthalen-2-yl, Boc, NH₂ Bulky aromatic group Potential CNS activity due to naphthalene 1263051-60-0
tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate Benzylamino, Methoxy, Boc Methoxy enhances solubility; amide linkage Lower lipophilicity vs. naphthalene derivative MFCD16620517
tert-Butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate Phenyl, Pyrrolidinyl, Boc Cyclic amine increases basicity Enhanced metal-chelating capability 869377-95-7
tert-Butyl N-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloro-dioxonaphthoquinone, Boc Quinone moiety enables redox activity Anticancer, antimalarial applications N/A
tert-Butyl N-[1-[(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate Indol-3-yl, Hydrazinyl, Boc Indole enhances π-stacking; hydrazine reactive Protease inhibition potential 72156-66-2
tert-Butyl N-[2-(naphthalen-2-yl)ethyl]carbamate Naphthalen-2-yl ethyl, Boc Shorter alkyl chain Reduced steric hindrance 179386-73-3

Hydrogen Bonding and Crystallography

  • The target compound exhibits bifurcated N–H⋯O hydrogen bonds between the NH₂ group and carbamate carbonyl, stabilizing its crystal lattice .
  • In contrast, the quinone derivative in forms centrosymmetric dimers via N–H⋯O and C–H⋯O interactions, with graph-set notation R₂²(10). This contrasts with the simpler chain motifs seen in Boc-protected aliphatic amines .

Biological Activity

tert-butyl N-[1-amino-1-(naphthalen-2-yl)propan-2-yl]carbamate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on diverse and authoritative sources.

  • Chemical Formula : C₁₀H₁₃N₂O₂
  • Molecular Weight : 194.23 g/mol
  • IUPAC Name : this compound
  • PubChem CID : 45072490

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with tert-butyl carbamate under controlled conditions. The process may include protecting groups to enhance yield and selectivity during synthesis.

The compound exhibits activity as a GHSR 1a agonist, which is significant in the context of metabolic regulation and appetite control. GHSR (Growth Hormone Secretagogue Receptor) activation influences various physiological processes, including energy homeostasis and growth hormone release.

Case Studies and Research Findings

  • GHSR Agonism : In a study examining the effects of GHSR 1a agonists, this compound was shown to significantly stimulate appetite in rodent models, indicating its potential use in treating conditions like cachexia or anorexia .
  • Neuroprotective Effects : Another investigation revealed that the compound could exhibit neuroprotective properties, potentially through modulation of neurotrophic factors. This suggests a role in neurodegenerative disease management .
  • Cytotoxicity Tests : In vitro cytotoxicity assays indicated that this compound had selective toxicity against certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent .

Data Tables

PropertyValue
Chemical FormulaC₁₀H₁₃N₂O₂
Molecular Weight194.23 g/mol
GHSR AffinityHigh
Cytotoxicity (IC50)Varies by cell line

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.